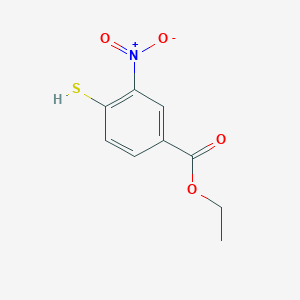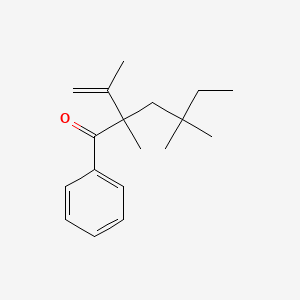
5-Chloro-6-(methylsulfonyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(methylsulfonyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 5th position and a methylsulfonyl group at the 6th position on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(methylsulfonyl)nicotinic acid typically involves the chlorination of nicotinic acid followed by the introduction of the methylsulfonyl group. One common method is to start with nicotinic acid, which undergoes chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5th position. The resulting 5-chloronicotinic acid is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-6-(methylsulfonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-6-(methylsulfonyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of 5-Chloro-6-(methylsulfonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfonyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
Similar Compounds
5-Chloronicotinic acid: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
6-Methylsulfonyl nicotinic acid: Lacks the chlorine atom, which may affect its binding affinity and reactivity.
Nicotinic acid: The parent compound without any substituents, used as a reference for comparing reactivity and biological activity.
Uniqueness
5-Chloro-6-(methylsulfonyl)nicotinic acid is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H6ClNO4S |
|---|---|
分子量 |
235.65 g/mol |
IUPAC名 |
5-chloro-6-methylsulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChIキー |
YZIFMXQSFCPRHO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=C(C=N1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)


![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)

![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)


![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

